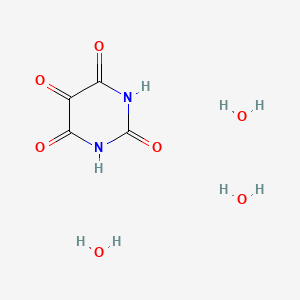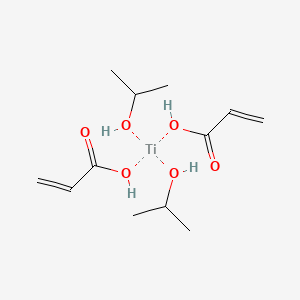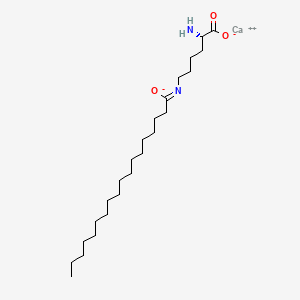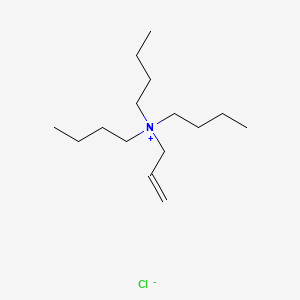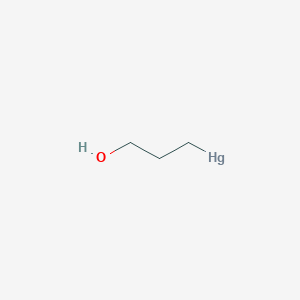
Mercury, hydroxypropyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mercury, hydroxypropyl- is a compound that combines the toxic heavy metal mercury with hydroxypropyl groups This compound is of interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of mercury, hydroxypropyl- typically involves the reaction of mercury salts with hydroxypropyl derivatives. One common method is the reaction of mercuric chloride (HgCl₂) with hydroxypropyl alcohol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the formation of the desired product.
Industrial Production Methods
Industrial production of mercury, hydroxypropyl- may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for efficiency and yield. This includes the use of continuous reactors, precise temperature control, and purification steps to ensure the removal of impurities and by-products.
化学反应分析
Types of Reactions
Mercury, hydroxypropyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury oxides and other oxidized derivatives.
Reduction: Reduction reactions can convert mercury, hydroxypropyl- to elemental mercury and hydroxypropyl derivatives.
Substitution: The hydroxypropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₃, RNH₂) can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mercury oxides, while reduction can produce elemental mercury and hydroxypropyl alcohol.
科学研究应用
Mercury, hydroxypropyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on biological systems, including its toxicity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic uses, although its toxicity limits its direct application.
Industry: Utilized in the development of sensors and analytical techniques for detecting mercury and other heavy metals.
作用机制
The mechanism by which mercury, hydroxypropyl- exerts its effects involves the interaction of mercury ions with cellular components. Mercury can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. The hydroxypropyl groups may influence the solubility and bioavailability of the compound, affecting its distribution and interaction within biological systems.
相似化合物的比较
Similar Compounds
Methylmercury (CH₃Hg⁺): A well-known toxic mercury compound with significant environmental and health impacts.
Ethylmercury (C₂H₅Hg⁺): Similar to methylmercury but with different pharmacokinetics and toxicity profiles.
Mercury(II) chloride (HgCl₂): A common mercury salt used in various chemical reactions.
Uniqueness
Mercury, hydroxypropyl- is unique due to the presence of hydroxypropyl groups, which can modify its chemical properties and interactions compared to other mercury compounds
属性
CAS 编号 |
21467-84-5 |
|---|---|
分子式 |
C3H7HgO |
分子量 |
259.68 g/mol |
IUPAC 名称 |
3-hydroxypropylmercury |
InChI |
InChI=1S/C3H7O.Hg/c1-2-3-4;/h4H,1-3H2; |
InChI 键 |
HTYLCXTZLTVRET-UHFFFAOYSA-N |
规范 SMILES |
C(CO)C[Hg] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


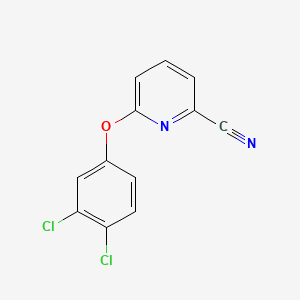
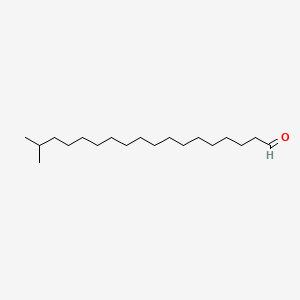
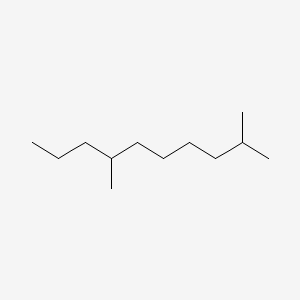
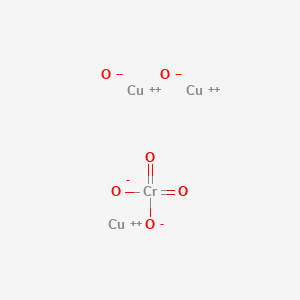

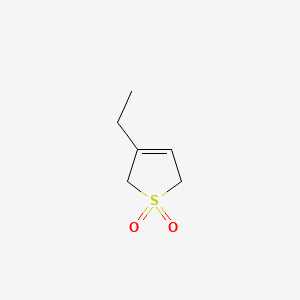
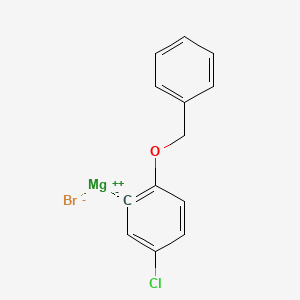

![Propanedioic acid, 2-methyl-2-[5-[(methylsulfonyl)oxy]pentyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B12646659.png)
